molecular formula C18H15NNa2O9S2 B1236412 Sodium picosulfate monohydrate CAS No. 1307301-38-7

Sodium picosulfate monohydrate

Cat. No.: B1236412
CAS No.: 1307301-38-7
M. Wt: 499.4 g/mol
InChI Key: FHYUVJHZGPGDSP-UHFFFAOYSA-L
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Description

Chemical Structure and Synthesis Sodium picosulfate monohydrate (C₁₈H₁₃NNa₂O₈S₂·H₂O) is a diphenylmethane derivative with a pyridinylmethyl group. Its systematic name is 4,4′-(pyridin-2-ylmethylene)bis(phenyl) disulfate sodium salt monohydrate . Developed by De Angeli S.p.A., it is synthesized via condensation of phenol with 2-pyridinecarboxaldehyde to form the intermediate 4,4′-(pyridin-2-ylmethylene)diphenol (yield >88%), followed by esterification, salification, and crystallization. The monohydrate form is stabilized with ≤0.1% impurities and ≥99.5% purity, making it suitable for large-scale production .

Mechanism of Action
As a prodrug, sodium picosulfate is activated by colonic sulfatases to liberate the active metabolite, which stimulates colonic peristalsis via direct action on enteric neurons. It increases water and electrolyte secretion while inhibiting absorption, resulting in osmotic laxation .

Clinical Applications Primarily used for bowel preparation before colonoscopy and treatment of functional constipation (FC), it is administered orally in doses of 7.5–10 mg/day in adults.

Chemical Reactions Analysis

Types of Reactions: Sodium picosulfate undergoes several types of chemical reactions, including hydrolysis, sulfation, and esterification .

Common Reagents and Conditions:

    Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

    Sulfation: Utilizes chlorsulfonic acid in a pyridine solvent.

    Esterification: Involves the reaction of the intermediate compound with sulfuric acid derivatives.

Major Products: The primary product formed from these reactions is sodium picosulfate hydrate, which is the active pharmaceutical ingredient used in laxative formulations .

Scientific Research Applications

Scientific Research Applications

The applications of sodium picosulfate monohydrate can be categorized into several key areas:

  • Laxative Formulations
    Sodium picosulfate is widely used in over-the-counter laxatives due to its effectiveness in stimulating bowel movements. It is particularly beneficial for individuals suffering from constipation .
  • Colonoscopy Preparations
    This compound plays a crucial role in bowel cleansing before colonoscopy procedures. It ensures that the intestines are clear for accurate examination, which is vital for early detection of gastrointestinal issues .
  • Pharmaceutical Development
    Researchers utilize sodium picosulfate in the formulation of various gastrointestinal medications. Its properties enhance the efficacy and safety profiles of these drugs, making it a valuable component in pharmaceutical development .
  • Clinical Research
    This compound is frequently studied in clinical trials to evaluate its effectiveness and safety across different patient populations. Such studies contribute significantly to evidence-based medicine .

Comparative Studies on Efficacy

A study comparing sodium picosulfate with bisacodyl found that both treatments were equally effective in managing chronic constipation over a four-week period. The study involved 144 patients who reported significant improvements in stool frequency and consistency .

TreatmentNumber of PatientsImprovement Rate (%)
Bisacodyl7074.6
Sodium Picosulfate7479.2

Bowel Preparation Studies

Research has demonstrated the effectiveness of sodium picosulfate combined with magnesium citrate for bowel preparation prior to colonoscopy. In one study, 93%-96% of patients reported adequate or excellent cleansing results using this combination .

Preparation MethodSatisfaction Rate (%)
Sodium Picosulfate + Mg Citrate72
Polyethylene Glycol (PEG)64
Other Regimens45.9

Clinical Guidelines and Recommendations

Sodium picosulfate is recommended for use in various clinical settings, particularly for patients preparing for surgical procedures or diagnostic examinations like colonoscopy. It is typically administered in combination with magnesium oxide and citric acid to optimize its laxative effects while minimizing side effects such as electrolyte imbalances .

Comparison with Similar Compounds

Bisacodyl

Similarities

  • Both are stimulant laxatives targeting colonic motility via enteric neuronal activation .
  • Common adverse effects: abdominal pain, nausea, diarrhea .

Differences

Parameter Sodium Picosulfate Monohydrate Bisacodyl
Administration Oral only Oral/rectal
Pediatric Evidence Limited (mostly combined with PEG) More extensive
Taste Acceptability Higher (80% rated "good") Lower

Key Finding : Sodium picosulfate is preferred in pediatric populations due to better palatability, though bisacodyl has broader standalone data .

Polyethylene Glycol (PEG) Formulations

Efficacy and Tolerability
A randomized controlled trial (RCT) in 72 pediatric patients showed comparable bowel preparation efficacy between sodium picosulfate (100 g × 2 doses) and PEG-ELS (25 mg/kg/h), but superior tolerability for sodium picosulfate:

  • 80% of patients rated its taste as "good" or "very good" vs. 0% for PEG .
  • Adverse events: 48% (sodium picosulfate) vs. 71% (PEG-ELS) .

Dosage Comparison

Agent Dosage Range (Pediatrics)
Sodium Picosulfate 7.5–10 mg/day
PEG-ELS 25 mg/kg/h

Key Finding : Sodium picosulfate is a lower-volume, better-tolerated alternative to PEG, especially in children .

Sodium Phosphate (NaP)

Efficacy Comparison

Agent Bowel Cleansing Efficacy Adverse Events
Sodium Picosulfate 82% ("good/excellent") 48%
Sodium Phosphate 90% ("good/excellent") 71%

Key Finding : While sodium phosphate has marginally higher efficacy, sodium picosulfate’s safety profile makes it preferable .

Other Sodium-Based Osmotic Agents

  • Sodium Sulfate : Similar safety to sodium picosulfate but requires larger volumes for equivalent efficacy .

Biological Activity

Sodium picosulfate monohydrate is a well-established stimulant laxative primarily used for bowel cleansing prior to medical procedures such as colonoscopy. Its biological activity hinges on its mechanism of action, pharmacodynamics, and clinical efficacy, which are critical for understanding its therapeutic applications.

Sodium picosulfate is a prodrug that undergoes hydrolysis by colonic bacteria, particularly via the enzyme sulfatase, to yield its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite stimulates colonic peristalsis and increases the secretion of water and electrolytes into the intestinal lumen while inhibiting their absorption. As a result, sodium picosulfate enhances bowel motility and facilitates stool evacuation .

Pharmacodynamics

  • Absorption and Metabolism : After oral administration, sodium picosulfate is minimally absorbed in its original form. The peak plasma concentration (C_max) of the active metabolite is reached approximately 2 hours post-administration, with a half-life ranging between 7 to 7.4 hours .
  • Excretion : The metabolites are predominantly excreted in urine, with only about 0.1% of the administered dose appearing unchanged .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of sodium picosulfate in bowel preparation. A systematic review highlighted its efficacy in comparison to polyethylene glycol (PEG) solutions, demonstrating comparable cleansing quality while being better tolerated by patients .

Key Findings from Clinical Studies

StudySample SizeMethodologyKey Results
Kao et al. (2011)790Comparison of sodium picosulfate with PEGSodium picosulfate showed similar efficacy to PEG in bowel cleansing .
Manes et al. (2013)293Split-dose regimen studyReported high patient compliance and effective bowel cleansing .
Multicenter Observational Study (2009)613Evaluation of sodium picosulfate with magnesium citrateOver 93% of patients reported effective colon cleansing .

Adverse Effects

While sodium picosulfate is generally well-tolerated, it can cause side effects such as abdominal cramps, diarrhea, and potential electrolyte disturbances (e.g., hyponatremia and hypokalemia). Patients are often advised to maintain adequate hydration during treatment to mitigate these risks .

Q & A

Basic Research Questions

Q. What synthesis methodologies yield sodium picosulfate monohydrate with >99.5% purity, and how are impurities controlled?

  • Methodological Answer :

  • Step 1 : Optimize esterification and salification steps using phenol and 2-pyridinecarboxaldehyde as starting materials.
  • Step 2 : Refine reaction conditions (e.g., solvent selection, temperature control) to enhance intermediate yield (e.g., 4,4′-(pyridin-2-ylmethylene)diphenol, achieving >88% yield).
  • Step 3 : Implement crystallization techniques to stabilize the monohydrate form and reduce impurities (<0.1% single impurity).
  • Validation : Use HPLC and mass spectrometry for purity analysis .

Table 1 : Synthesis Optimization Outcomes

ParameterTraditional MethodImproved Method
Intermediate Yield (%)≤75%≥88%
Final Product Purity (%)<98%>99.5%
Key Impurity ControlUnreported<0.1%

Q. How is the crystalline structure of this compound characterized, and what implications does this have for its stability?

  • Methodological Answer :

  • Technique : X-ray crystallography (e.g., CCDC 1265906) to resolve atomic coordinates and hydrogen bonding networks.
  • Stability Analysis : Conduct hygroscopicity tests under controlled humidity to assess water retention in the monohydrate structure.
  • Outcome : Confirm structural integrity under standard storage conditions, critical for maintaining pharmacological activity .

Advanced Research Questions

Q. How can researchers apply the PICOT framework to design prospective studies on this compound's efficacy in pediatric constipation?

  • Methodological Answer :

  • PICOT Breakdown :
  • P (Population) : Children aged 2–12 years with functional constipation.
  • I (Intervention) : Daily this compound (7.5–10 mg) combined with polyethylene glycol (PEG).
  • C (Comparison) : PEG alone or other osmotic laxatives (e.g., lactulose).
  • O (Outcome) : Frequency of bowel movements, adverse events (abdominal pain, diarrhea).
  • T (Time) : 4-week follow-up.
  • Study Design : Randomized controlled trial (RCT) with blinded outcome assessment.
  • Rationale : Address gaps in retrospective studies and lack of monotherapy data .

Q. What experimental approaches resolve discrepancies in this compound's pharmacokinetic profiles across different formulations?

  • Methodological Answer :

  • Step 1 : Conduct comparative bioavailability studies in animal models (e.g., rats) using LC-MS/MS to quantify plasma concentrations.
  • Step 2 : Analyze dissolution profiles of commercial vs. experimental formulations using USP apparatus.
  • Step 3 : Apply meta-analysis to reconcile conflicting data (e.g., dose-response variability in pediatric vs. adult populations) .

Q. How can reproductive toxicity studies for this compound be designed to assess safety in pregnancy?

  • Methodological Answer :

  • Model Selection : Use pregnant rats (oral doses up to 2000 mg/kg) to evaluate teratogenicity during organogenesis.
  • Endpoints : Fetal mortality, malformations, and postnatal development indices.
  • Outcome : Current evidence shows no fetal harm at 1.2× human-equivalent doses, but rabbit models require optimization due to high mortality rates .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting evidence on this compound's synergistic effects with PEG in pediatric disimpaction?

  • Methodological Answer :

  • Systematic Review : Aggregate data from heterogeneous studies (e.g., varying PEG doses: 4–8 sachets/day) using PRISMA guidelines.
  • Subgroup Analysis : Stratify results by PEG dosage and this compound co-administration (7.5–10 mg/day).
  • Conclusion : Identify optimal dosing thresholds while controlling for confounders (e.g., dietary fiber intake) .

Q. Methodological Frameworks

  • PICOT Application : Use the framework to standardize research questions, ensuring comparability across studies (e.g., defining timeframes for laxative efficacy trials) .
  • FINER Criteria : Evaluate feasibility, novelty, and relevance when designing studies on under-researched populations (e.g., neonates) .

Properties

IUPAC Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUVJHZGPGDSP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156700
Record name Sodium picosulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307301-38-7
Record name Sodium picosulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium picosulfate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM PICOSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium picosulfate monohydrate
Sodium picosulfate monohydrate
Sodium picosulfate monohydrate
Sodium picosulfate monohydrate
Sodium picosulfate monohydrate
Sodium picosulfate monohydrate

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